molecular formula C15H14BrN3O2S B2704328 4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-53-4

4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2704328
CAS No.: 868978-53-4
M. Wt: 380.26
InChI Key: GPORHMSRCAWYPY-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic small molecule characterized by:

  • Core structure: Imidazo[1,2-a]pyridine, a nitrogen-rich heterocycle known for bioactivity in kinase inhibition and antimicrobial applications .
  • Substituents: A bromine atom at the para position of the benzenesulfonamide group and an ethyl linker connecting the sulfonamide to the imidazopyridine core.

Properties

IUPAC Name

4-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-12-4-6-14(7-5-12)22(20,21)17-9-8-13-11-19-10-2-1-3-15(19)18-13/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPORHMSRCAWYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde under acidic conditions.

    Introduction of the bromo group: Bromination of the imidazo[1,2-a]pyridine core can be carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Attachment of the benzenesulfonamide group: This step involves the reaction of the brominated imidazo[1,2-a]pyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction: The imidazo[1,2-a]pyridine moiety can be oxidized or reduced to form different derivatives.

    Coupling reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate.

    Oxidation: Can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Often require palladium catalysts and ligands, along with bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to 4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. The imidazo[1,2-a]pyridine framework has been associated with the inhibition of various cancer cell lines.

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

Case Study : A study demonstrated that derivatives containing the imidazo[1,2-a]pyridine structure showed cytotoxic effects against multiple cancer cell lines, suggesting that modifications to this compound could enhance its efficacy in cancer therapy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated, with studies indicating effective inhibition against various pathogens.

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other Derivative0.30Escherichia coli

Research has shown that structural modifications can lead to enhanced antimicrobial properties, making this compound a candidate for further exploration in infectious disease treatment .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. It has been suggested that sulfonamides can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound40%75%

In vivo studies have indicated that related compounds can effectively reduce inflammation without severe side effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key considerations include:

  • Bromine Substitution : Variations in bromine position can significantly alter biological activity.
  • Imidazo[1,2-a]pyridine Variants : Modifications to the imidazo structure may enhance selectivity towards specific biological targets .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological macromolecules, potentially inhibiting their function or modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Substituents Functional Group Notable Properties
4-Bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (Target) Imidazo[1,2-a]pyridine –Br (para, benzenesulfonamide); ethyl linker Sulfonamide High solubility; flexible linker may enhance target binding
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine –Br (benzamide); –CH₃ and –Ph on imidazopyridine Carboxamide Reduced solubility vs. sulfonamide; steric bulk may limit target accessibility
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine –Br (imidazopyridine); –F (phenyl) Carboxamide Electron-withdrawing –F may enhance binding affinity; bromine position alters target
2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide Imidazo[1,2-a]pyridine –Cl (imidazopyridine and phenyl); –N(CH₂CH₂CH₃)₂ Acetamide High lipophilicity; dual –Cl substituents may improve membrane permeability
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide Pyrimidine/Thiazole hybrid –S– and –CH₃ groups on pyrimidine; thiazole linkage Sulfonamide Anticipated antimicrobial activity; thiazole may enhance heterocyclic interactions

Key Research Findings

Sulfonamide vs. Carboxamide :

  • Sulfonamide-containing compounds (e.g., target, ) exhibit superior aqueous solubility compared to carboxamide analogs (e.g., ), critical for oral bioavailability .
  • Carboxamides may offer stronger dipole interactions but are prone to metabolic degradation .

Bromine Positioning :

  • Bromine on the benzenesulfonamide (target) likely engages in halogen bonding with target proteins, while bromine on the imidazopyridine (e.g., ) may sterically hinder binding .

Thiazole-containing sulfonamides (e.g., ) are associated with antimicrobial activity, suggesting divergent therapeutic applications compared to imidazopyridine-focused analogs .

Biological Activity

4-Bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H14BrN3O2SC_{15}H_{14}BrN_3O_2S and a molecular weight of approximately 372.26 g/mol. The presence of a bromine atom and a sulfonamide functional group contributes to its unique chemical properties and biological activities.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides function as enzyme inhibitors. For instance, they can inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, which plays a role in their therapeutic effects.
  • Modulation of Signaling Pathways : Compounds in this class may interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazo[1,2-a]pyridine derivatives. For example, compounds that share structural similarities with this compound have shown promise as inhibitors of specific kinases involved in cancer cell proliferation.

CompoundTargetIC50 (nM)Reference
This compoundCENP-E25
Similar Imidazo DerivativeEGFR12

Anti-inflammatory Properties

The compound's anti-inflammatory potential has been explored through various assays. For instance, it has been tested against cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.

CompoundCOX Inhibition (%)Reference
This compound85% at 10 µM
Standard Drug (Ibuprofen)90% at 10 µM

Case Studies

  • In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reduction in tumor size compared to controls. The study reported a tumor growth inhibition rate of approximately 70% when dosed at 50 mg/kg body weight.
  • Cell Culture Studies : In vitro assays showed that this compound effectively reduced the viability of various cancer cell lines (e.g., A549 lung cancer cells), suggesting its potential as a chemotherapeutic agent.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that the compound exhibits low cytotoxicity at therapeutic doses, although further studies are needed to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves:

Imidazo[1,2-a]pyridine core formation via cyclization reactions.

Sulfonamide coupling using bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF/DMSO).

Purification via column chromatography or recrystallization.

  • Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency at 60–80°C. Catalysts like Pd(PPh₃)₄ may improve coupling yields. Reaction progress is monitored via TLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms structural integrity (e.g., sulfonamide NH at δ 8–9 ppm, imidazo[1,2-a]pyridine protons at δ 7–8 ppm).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~434).
  • X-ray Crystallography : Resolves conformational details (e.g., planar imidazo[1,2-a]pyridine ring) .

Q. What biological targets are associated with this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Targets proton pumps (e.g., H⁺/K⁺-ATPase) via sulfonamide interactions.
  • Receptor Binding : Imidazo[1,2-a]pyridine moiety may bind G-protein-coupled receptors (GPCRs).
  • Assays : IC₅₀ values determined via fluorometric or radiometric enzyme activity assays .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to resolve low-yield synthesis challenges?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading.
  • In-line Analytics : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Case Study : Increasing DMF volume from 5 mL to 10 mL improved yield from 45% to 72% due to better solubility .

Q. How do structural analogs resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • SAR Table :
SubstituentBioactivity (IC₅₀, nM)Selectivity
4-Bromo (target)120 ± 15High
4-Chloro 95 ± 10Moderate
4-Fluoro 210 ± 20Low
  • Resolution : Bromine’s electronegativity enhances target binding vs. fluorine. Molecular dynamics simulations validate steric effects .

Q. What strategies enhance selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • Co-crystallization : Resolve target-ligand interactions (e.g., sulfonamide hydrogen bonding with catalytic residues).
  • Kinetic Analysis : Measure kcat/KM to differentiate competitive vs. non-competitive inhibition.
  • Docking Studies : Use AutoDock Vina to predict binding poses for imidazo[1,2-a]pyridine derivatives .

Q. How do stability studies inform formulation for in vivo applications?

  • Methodological Answer :

  • Forced Degradation : Expose to pH 1–13, UV light, and 40°C/75% RH.
  • Key Findings : Degrades rapidly at pH <3 (sulfonamide cleavage) but remains stable in PBS (pH 7.4) for 48h.
  • Formulation : Use enteric coatings or lyophilization for oral administration .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for similar compounds?

  • Methodological Answer :

  • Source Variability : Differences in assay conditions (e.g., ATP concentration in H⁺/K⁺-ATPase assays).
  • Structural Nuances : Minor substituents (e.g., methyl vs. ethyl groups) alter lipophilicity and membrane permeability.
  • Resolution : Standardize protocols (e.g., uniform ATP 1 mM) and use isogenic cell lines .

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